molecular formula C24H19Cl2N3OS B2482026 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226459-01-3

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2482026
CAS No.: 1226459-01-3
M. Wt: 468.4
InChI Key: CYLZCEJBUKRXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a 1H-imidazole core substituted at the 1- and 5-positions with a 4-chlorophenyl and a p-tolyl group, respectively. A thioacetamide linker, connected to the imidazole's 2-position via a thioether bridge, is capped with a 3-chlorophenyl acetamide group. This molecular architecture is characteristic of scaffolds investigated for their potential biological activities. Compounds with this general structure have been studied for their cytotoxic effects and are frequently screened for anticancer properties. Research on closely related analogs has demonstrated potential biological activity, including enzyme inhibition and the disruption of protein-protein interactions, which are valuable mechanisms in antiviral and anticancer research . The presence of the thioether and acetamide functional groups is often critical for these interactions . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a building block in the synthesis of more complex molecules. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZCEJBUKRXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H20Cl2N4OS\text{C}_{23}\text{H}_{20}\text{Cl}_2\text{N}_4\text{OS}

It features a chlorophenyl group, an imidazole ring, and a thioacetamide moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis strategy often includes the formation of the imidazole ring followed by the introduction of the thio group and subsequent acetamide formation .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For example, derivatives with similar structural motifs have shown potent inhibition against various viruses, including Hepatitis C virus (HCV) and Influenza viruses. The imidazole ring is often implicated in these antiviral mechanisms due to its ability to interact with viral proteins .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. Specific IC50 values have been reported for various cancer types, indicating a promising therapeutic index .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies and Research Findings

A series of studies have evaluated the efficacy of similar compounds:

Study ReferenceBiological TargetIC50 ValueNotes
HCV NS5B32.2 μMHigh efficacy against HCV replication
Cancer Cell Lines0.35 μMInduces apoptosis in multiple cancer types
Bacterial StrainsVariableEffective against both Gram-positive and Gram-negative bacteria

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether moiety undergoes oxidation under controlled conditions. This reaction is critical for modifying electron density and biological activity.

Reaction ConditionsProductApplications
H2O2\text{H}_2\text{O}_2, acetic acid, 50°C, 4hSulfoxide derivativeIncreases polarity for pharmacokinetic optimization
KMnO4\text{KMnO}_4, acidic conditionsSulfone derivativeEnhances metabolic stability

The oxidation pathway follows second-order kinetics, with reaction rates influenced by electron-withdrawing substituents on the aromatic rings .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

ConditionsHydrolysis ProductNotes
6M HCl, reflux, 8h2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acidRetains thioether functionality
2M NaOH, 70°C, 6hSodium salt of acetic acid derivativeImproves aqueous solubility

Hydrolysis kinetics are pH-dependent, with faster rates observed under alkaline conditions .

Imidazole Ring Functionalization

The imidazole ring participates in electrophilic substitution reactions. Key modifications include:

Halogenation

Chlorine/bromine substitution occurs at the C4 position of the imidazole ring under halogenating agents.

Imidazole+X2FeCl3C4-halogenated product(X=Cl,Br)\text{Imidazole} + \text{X}_2 \xrightarrow{\text{FeCl}_3} \text{C4-halogenated product} \quad (X = \text{Cl}, \text{Br})

ReagentProductYield
Cl2\text{Cl}_2, FeCl3\text{FeCl}_34-chloroimidazole derivative68%
NBS\text{NBS}, AIBN\text{AIBN}4-bromoimidazole derivative72%

Halogenation enhances binding affinity to biological targets like kinase enzymes .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides).

Ar-Cl+NH3Cu catalystAr-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{Ar-NH}_2 + \text{HCl}

NucleophileConditionsProduct
PiperidineDMF, 120°C, 12h3-piperidinophenyl derivative
Sodium methoxideMeOH, reflux, 6h3-methoxyphenyl derivative

Reactivity is modulated by the electron-withdrawing effect of adjacent substituents .

Metal Coordination

The imidazole nitrogen and sulfur atoms coordinate with transition metals, forming stable complexes.

Metal SaltProduct StructureApplication
CuSO4\text{CuSO}_4Cu(II)-imidazole-thioether complexCatalytic oxidation studies
ZnCl2\text{ZnCl}_2Zn(II) tetrahedral complexAntimicrobial synergy

Stoichiometry and geometry of complexes are confirmed via UV-Vis and XRD .

Cross-Coupling Reactions

The aryl chloride groups participate in Suzuki-Miyaura couplings for biaryl synthesis.

Ar-Cl+Ar’-B(OH)2Pd catalystAr-Ar’+B(OH)2Cl\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{Cl}

Boronic AcidCatalyst SystemYield
Phenylboronic acidPd(PPh3)4\text{Pd(PPh}_3)_4, K2CO3\text{K}_2\text{CO}_385%
4-Methoxyphenylboronic acidPd(OAc)2\text{Pd(OAc)}_2, SPhos78%

These reactions enable structural diversification for SAR studies .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether group, generating radicals.

R-S-R’hνR\cdotp+\cdotpS-R’\text{R-S-R'} \xrightarrow{h\nu} \text{R·} + \text{·S-R'}

WavelengthProductsNotes
254 nmThiyl radical + acetamide fragmentUsed in polymer initiation studies
365 nmStable disulfide dimerLimited utility due to low yield

Mechanistic pathways are studied using ESR spectroscopy .

Reductive Desulfurization

The thioether group is reduced to a methylene bridge under radical conditions.

R-S-R’Na/NH3R-CH2-R’\text{R-S-R'} \xrightarrow{\text{Na/NH}_3} \text{R-CH}_2\text{-R'}

Reducing AgentProductYield
LiAlH4\text{LiAlH}_4, THFMethylene-linked analog62%
H2\text{H}_2, Raney NiHydrogenolysis byproducts55%

This reaction simplifies the structure for toxicity profiling .

Key Reaction Trends:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on aryl rings accelerate nucleophilic substitutions.

  • Steric Hindrance : Bulkier substituents on the imidazole ring reduce reaction rates in cross-couplings.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance metal-mediated reactions.

Q & A

Synthesis Methodology and Critical Reaction Conditions

Basic Question: What are the key synthetic pathways and critical conditions for synthesizing this compound? Answer: The synthesis involves:

Imidazole Core Formation: Condensation of substituted anilines with glyoxal derivatives under nitrogen atmosphere at 60–80°C.

Thioacetamide Linkage: Coupling the imidazole intermediate with 2-chloro-N-(3-chlorophenyl)acetamide using triethylamine as a catalyst in dichloromethane.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields >95% purity.
Critical factors include inert gas protection to prevent oxidation and precise stoichiometric ratios to minimize byproducts .

Structural Characterization Techniques

Basic Question: Which analytical methods confirm the compound’s structure and purity? Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., observed [M+H]⁺ = 504.08 vs. calculated 504.09).
  • X-ray Crystallography: SHELX-refined crystal structures resolve absolute stereochemistry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Biological Activity Profiling

Basic Question: What assays evaluate its pharmacological potential? Answer:

  • Anticancer Screening: MTT assays on A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines measure IC₅₀ values.
  • Antimicrobial Testing: Broth microdilution determines MIC against Staphylococcus aureus and Candida albicans.
  • Enzyme Inhibition: Fluorescence-based assays assess kinase (e.g., EGFR) or protease inhibition.
    For example, structural analogs demonstrated IC₅₀ values of 23.30 µM in selective cytotoxicity studies .

Addressing Data Contradictions in Biological Studies

Advanced Question: How can researchers resolve discrepancies in reported activity data? Answer:

Standardize Assay Protocols: Use identical cell lines (e.g., ATCC-validated A549), passage numbers, and incubation times.

Validate Compound Integrity: Confirm purity via HPLC (≥98%) and NMR (no solvent peaks).

Control for Substituent Effects: Compare activity of 3-chlorophenyl vs. 4-chlorophenyl analogs to isolate positional impacts.
Discrepancies often arise from variations in halogen positioning, as 3,4-dichlorophenyl derivatives show 10-fold higher activity than monosubstituted analogs .

Synthetic Yield Optimization Strategies

Advanced Question: What advanced techniques improve yield and scalability? Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, increasing yield by 15–20% compared to batch methods.
  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes for imidazole cyclization.
  • Solvent Optimization: Tetrahydrofuran (THF) improves intermediate solubility, reducing side reactions .

Structure-Activity Relationship (SAR) Analysis

Advanced Question: How do structural modifications influence activity? Answer:

  • Chlorine Substituents: 3,4-Dichlorophenyl groups enhance lipophilicity (logP = 4.2 vs. 3.5 for monosubstituted analogs), improving membrane permeability.
  • Imidazole Modifications: Electron-withdrawing nitro groups increase cytotoxicity (IC₅₀ = 5.2 µM) but reduce metabolic stability.
  • Thioether Linkage: Replacing sulfur with oxygen abolishes activity, highlighting its role in target binding .

Computational and Experimental Binding Studies

Advanced Question: What integrated approaches elucidate target interactions? Answer:

  • Molecular Docking: AutoDock Vina predicts binding to kinase ATP pockets (e.g., ΔG = −9.2 kcal/mol for EGFR).
  • Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KD = 120 nM for PARP-1).
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpic contributions to binding, guiding SAR refinement .

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